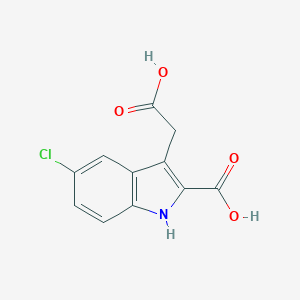

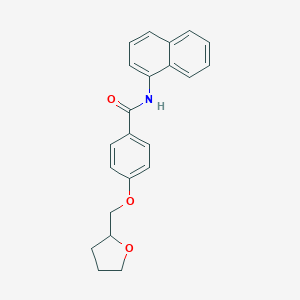

![molecular formula C20H22N2O5S B365925 ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 327070-60-0](/img/structure/B365925.png)

ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate” is a chemical compound with the molecular formula C20H22N2O5S . It has a molecular weight of 402.464 .

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This is attached to a phenyl group through a sulfonyl linkage .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified in the available data .Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives, which include the core structure of ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate, have been reported to exhibit significant antiviral activities . These compounds can be designed to target specific viral enzymes or replication mechanisms, offering potential therapeutic options against various RNA and DNA viruses.

Anti-HIV Potential

The indole moiety is a critical component in the synthesis of compounds with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives, for instance, have shown promise in molecular docking studies as inhibitors of HIV-1 . This suggests that our compound of interest could be modified to enhance its efficacy against HIV strains.

Anticancer Activity

Indole derivatives are known to play a role in the treatment of cancer. By interfering with cell proliferation pathways or inducing apoptosis in cancer cells, these compounds can be valuable in oncological research and therapy . Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be investigated for its potential anticancer effects.

Agricultural Use

While specific data on the agricultural applications of this compound is not readily available, indole derivatives are often explored for their plant growth regulatory properties. They can act as precursors to plant hormones or as agents that protect plants from pathogens .

Materials Science

In materials science, indole derivatives can contribute to the development of new polymers or coatings with specific properties such as enhanced durability or resistance to environmental stressors. The sulfonyl and anilino groups in ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be key in such applications .

Environmental Science

Compounds like ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate may be used in environmental science for the remediation of pollutants or as part of biosensors to detect environmental contaminants. Their chemical structure allows for modifications that can bind or react with specific pollutants .

Biochemistry Research

In biochemistry, indole derivatives are utilized to study enzyme mechanisms or as substrates in enzymatic reactions. The compound could be used to probe the function of sulfonyltransferases or other enzymes that interact with sulfonyl-containing substrates .

Pharmacological Studies

Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate can be a valuable tool in pharmacological studies to understand drug-receptor interactions, especially due to its indole core, which is a common pharmacophore in many drugs .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can range from antiviral to anticancer activities, each of which involves different biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTVRLFPXXUJGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[2-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B365847.png)

![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)

![3,3-dibromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365886.png)

![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)

![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)

![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)

![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)